4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-14-12-16(24-15-5-2-1-4-13(14)15)17(22)18-7-10-23-11-9-20-8-3-6-19-20/h1-6,8,12H,7,9-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTARPJJQMOSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCOCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Linking the Pyrazole and Chromene Units: The final step involves the coupling of the pyrazole and chromene units through an ether linkage, typically using an alkylating agent like ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or chromene rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or chromene derivatives.
Scientific Research Applications
4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural differences and molecular properties of 4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide and its analogs:
Key Differences and Implications
Chromene Core Modifications
- 4-oxo vs. 2-oxo Chromene: The target compound and the piperazine-sulfonyl analog retain the 4-oxo chromene core, while others (e.g., ) feature a 2-oxo chromene.
Heterocyclic Substituents
- Pyrazole vs. Piperazine/Triazole: The pyrazole-ethoxyethyl group in the target compound offers moderate basicity and hydrogen-bonding capacity.
Side Chain Flexibility and Bulk
- Ethoxyethyl vs. Phenethyl/Sulfonylethyl: The ethoxyethyl spacer in the target compound balances flexibility and hydrophilicity.
Pharmacokinetic Considerations
- Charged vs. Neutral Groups : The hydrochloride salt in improves aqueous solubility but may limit blood-brain barrier penetration. The neutral pyrazole in the target compound and the triazole in may offer better bioavailability in neutral tissues .
Biological Activity
The compound 4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide is a synthetic organic molecule that belongs to the chromene class, characterized by its unique structural features, including a chromene backbone and a pyrazole moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide is , with a molecular weight of approximately 342.39 g/mol. The compound features:
- A chromene core , which is known for various biological activities.
- A pyrazole ring , which enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures to 4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of chromenes have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antitumor Activity
Studies have demonstrated that chromene derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways. In vitro studies have shown that similar compounds can significantly reduce cell viability in various cancer cell lines .
Anti-inflammatory Effects
Compounds containing pyrazole and chromene structures have been investigated for their anti-inflammatory properties. They are believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases such as arthritis .
The biological activity of 4-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4H-chromene-2-carboxamide is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).
- Receptor Interaction : It may interact with various receptors, modulating their activity and thereby influencing cellular responses.
- Reactive Oxygen Species (ROS) Modulation : Like many chromene derivatives, it may affect ROS levels in cells, contributing to its anticancer and anti-inflammatory effects .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several chromene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, highlighting their potential as antimicrobial agents .
Study 2: Antitumor Potential
In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The results showed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in annexin V-positive cells, indicating early apoptotic events .
| Study | Target | Concentration | Outcome |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | <100 µg/mL | Significant antimicrobial activity |
| Study 2 | HeLa Cancer Cells | 10 - 50 µM | Induction of apoptosis |
Q & A
Q. Analytical confirmation :
- NMR spectroscopy : H and C NMR verify substituent integration and connectivity (e.g., pyrazole protons at δ 7.5–8.0 ppm, chromene carbonyl at ~170 ppm) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] expected for CHNO) .
Advanced: How can low yields during the amine coupling step be systematically addressed?
Answer:
Low yields often stem from competing side reactions or poor nucleophilicity. Optimization strategies include:
- Catalyst screening : Use coupling agents like HATU or EDCI/HOBt to enhance efficiency .
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve solubility .
- Temperature control : Maintain reactions at 0–4°C to suppress hydrolysis of active esters .
- By-product monitoring : TLC or LC-MS to detect unreacted starting materials or degradation products .
Q. Example optimization table :
| Condition | Yield Improvement | Reference |
|---|---|---|
| HATU/DIPEA in DMF | 75% → 92% | |
| EDCI/HOBt in THF | 60% → 85% |
Basic: What biological activities are reported for structurally related chromene derivatives?
Answer:
Chromene derivatives exhibit diverse pharmacological properties:
- Anticancer : Inhibition of topoisomerase II and tubulin polymerization (IC values: 0.5–10 μM in MCF-7 cells) .
- Antimicrobial : Activity against Gram-positive bacteria (MIC: 2–8 μg/mL) via membrane disruption .
- Anti-inflammatory : COX-2 suppression (IC: ~1.2 μM) in RAW 264.7 macrophages .
Key functional groups : The pyrazole moiety enhances target selectivity, while the chromene carbonyl contributes to π-π stacking with enzyme active sites .
Advanced: How to resolve contradictions in enzyme inhibition assay data (e.g., IC50_{50}50 variability)?
Answer: Contradictions may arise from assay conditions or compound stability. Mitigation steps:
- Buffer consistency : Use identical pH (e.g., Tris-HCl pH 7.4) and ionic strength across replicates .
- Pre-incubation stability : Check compound integrity via LC-MS after 24-hour incubation in assay buffer .
- Orthogonal assays : Validate results with SPR (surface plasmon resonance) for binding affinity or cellular thermal shift assays (CETSA) .
Case study : Variability in kinase inhibition resolved by adding 1 mM DTT to prevent thiol oxidation .
Basic: Which functional groups are critical for this compound’s pharmacological profile?
Answer:
- Chromene-4-one core : Essential for intercalation with DNA or enzyme active sites .
- Pyrazole ring : Enhances hydrogen bonding with target proteins (e.g., kinases) .
- Ethoxyethyl linker : Balances hydrophobicity and flexibility for membrane permeability .
SAR Insight : Methylation of the pyrazole N-1 position reduces cytotoxicity but improves solubility .
Advanced: What computational strategies predict target binding modes and optimize bioavailability?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase) .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
- ADMET prediction : SwissADME or pkCSM to optimize logP (target: 2–3) and reduce CYP3A4 inhibition .
Example : Docking revealed hydrogen bonds between the carboxamide and Thr766 of EGFR, guiding methyl substitutions to enhance affinity .
Basic: What solvent systems effectively purify this compound?
Answer:
- Normal-phase chromatography : Hexane/ethyl acetate (3:1 to 1:2 v/v) for intermediate polarity .
- Reverse-phase HPLC : Acetonitrile/water (0.1% TFA) gradients for final purification .
Q. Yield comparison :
| Solvent System | Purity | Yield |
|---|---|---|
| Hexane:EtOAc (1:1) | 95% | 70% |
| MeCN:HO (70:30) | 99% | 60% |
Advanced: Designing SAR studies to improve metabolic stability
Answer:
- Substituent modifications : Introduce electron-withdrawing groups (e.g., -CF) on the chromene ring to reduce CYP450 metabolism .
- Isotope labeling : C-tracing in hepatocytes to identify metabolic hotspots .
- Prodrug strategies : Esterify the carboxamide to enhance oral absorption (e.g., ethyl ester prodrug showed 3x higher C in rats) .
Data-driven approach : Correlate logD (measured via shake-flask) with microsomal half-life (R = 0.89) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
